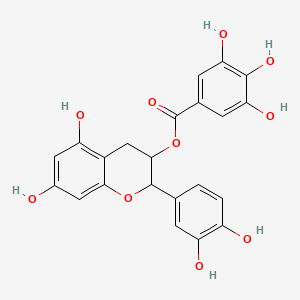
(-)-Catechin gallate
Vue d'ensemble
Description
L'Épigallocatéchine gallate est un type de catéchine, un phénol naturel et un antioxydant. C'est l'ester de l'épigallocatéchine et de l'acide gallique et se trouve principalement dans le thé vert. Ce composé est connu pour ses bienfaits potentiels pour la santé, notamment ses propriétés anti-inflammatoires, anticancéreuses et antioxydantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'Épigallocatéchine gallate peut être synthétisé par estérification de l'épigallocatéchine avec l'acide gallique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide chlorhydrique ou l'acide sulfurique sous reflux .
Méthodes de production industrielle : La production industrielle de l'Épigallocatéchine gallate implique souvent l'extraction des feuilles de thé vert. Le processus comprend :
Extraction : Les feuilles de thé vert sont extraites à l'aide d'eau chaude ou d'éthanol.
Purification : L'extrait est purifié à l'aide de techniques telles que la chromatographie pour isoler l'Épigallocatéchine gallate.
Séchage : Le composé purifié est ensuite séché pour obtenir une forme poudreuse.
Types de réactions :
Réduction : Il peut agir comme un agent réducteur, en cédant des électrons à d'autres molécules.
Substitution : L'Épigallocatéchine gallate peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants :
Oxydation : Oxygène, enzymes peroxydases et conditions de pH légèrement alcalines.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Nucléophiles forts tels que les thiols et les amines.
Principaux produits :
Oxydation : Peroxyde d'hydrogène, anions superoxydes.
Réduction : Formes réduites des molécules cibles.
Substitution : Dérivés de catéchine substitués.
4. Applications de la recherche scientifique
L'Épigallocatéchine gallate a un large éventail d'applications de recherche scientifique :
Biologie : Étudié pour son rôle dans la modulation des voies de signalisation cellulaire et de l'expression génique.
Médecine : Investigé pour son potentiel en thérapie contre le cancer, en santé cardiovasculaire et en neuroprotection
Industrie : Utilisé dans les industries alimentaire et cosmétique pour ses propriétés antioxydantes.
5. Mécanisme d'action
L'Épigallocatéchine gallate exerce ses effets par plusieurs mécanismes :
Activité antioxydante : Il piège les radicaux libres et les espèces réactives de l'oxygène, empêchant les dommages cellulaires.
Effets anti-inflammatoires : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires.
Propriétés anticancéreuses : Il module les voies de signalisation cellulaire telles que EGFR, JAK-STAT et PI3K-AKT-mTOR, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose.
Composés similaires :
Epicatéchine : Une autre catéchine présente dans le thé vert, avec des propriétés antioxydantes similaires.
Résvératrol : Un stilbène présent dans les raisins, connu pour ses effets antioxydants et anti-inflammatoires.
Acide ascorbique :
Unicité de l'Épigallocatéchine gallate :
Activité antioxydante plus élevée : L'Épigallocatéchine gallate a démontré une activité antioxydante plus élevée que l'épicatéchine et le resvératrol.
Avantages spécifiques pour la santé : Il possède des propriétés anticancéreuses uniques et est plus efficace pour moduler des voies de signalisation cellulaire spécifiques.
L'Épigallocatéchine gallate se distingue par ses puissantes propriétés antioxydantes et anticancéreuses, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.
Applications De Recherche Scientifique
Epigallo Catechin Gallate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in modulating cell signaling pathways and gene expression.
Medicine: Investigated for its potential in cancer therapy, cardiovascular health, and neuroprotection
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mécanisme D'action
Epigallo Catechin Gallate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: It modulates cell signaling pathways such as EGFR, JAK-STAT, and PI3K-AKT-mTOR, leading to reduced cell proliferation and increased apoptosis.
Comparaison Avec Des Composés Similaires
Epicatechin: Another catechin found in green tea, with similar antioxidant properties.
Resveratrol: A stilbene found in grapes, known for its antioxidant and anti-inflammatory effects.
Ascorbic Acid:
Uniqueness of Epigallo Catechin Gallate:
Higher Antioxidant Activity: Epigallo Catechin Gallate has been shown to have higher antioxidant activity compared to epicatechin and resveratrol.
Specific Health Benefits: It has unique anti-cancer properties and is more effective in modulating specific cell signaling pathways.
Epigallo Catechin Gallate stands out due to its potent antioxidant and anti-cancer properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25615-05-8 | |
| Record name | 3-Galloylcatechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



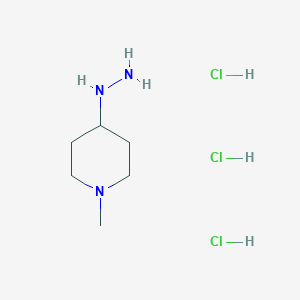
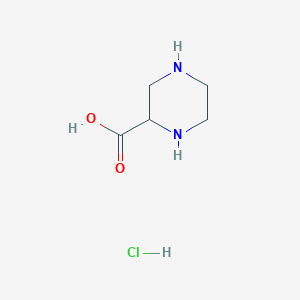
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)

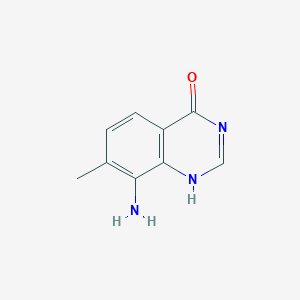

![6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)
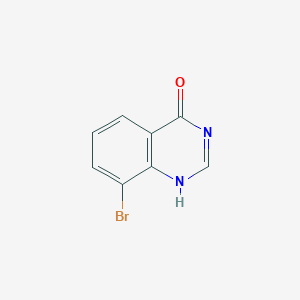
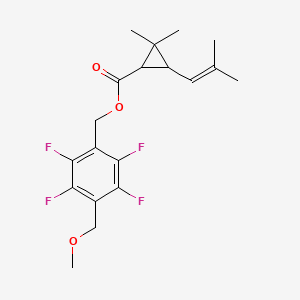
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B7853860.png)

![3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)

